6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one
Description
6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a dimethylamino-propenoyl group at position 6, an ethyl group at position 4, a hydroxyl group at position 7, and a methyl group at position 6. Its molecular formula is C₁₇H₁₉NO₄, with a molecular weight of 301.35 g/mol and CAS number 1821457-35-5 . The compound’s structure is stabilized by intramolecular hydrogen bonding between the hydroxyl group at position 7 and the adjacent carbonyl oxygen, as inferred from analogous chromen-2-one derivatives .
Key spectral data includes:
Properties
IUPAC Name |
6-[3-(dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-5-11-8-15(20)22-17-10(2)16(21)13(9-12(11)17)14(19)6-7-18(3)4/h6-9,21H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPVQWUMQJYFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C=CN(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation for Core Formation
The Pechmann reaction, employing resorcinol derivatives and β-keto esters, is a cornerstone for coumarin synthesis. For the target compound’s core, 4-ethyl-7-hydroxy-8-methylcoumarin is synthesized via condensation of 3-ethyl-5-methylresorcinol with ethyl acetoacetate under acidic conditions.
Reaction Conditions :
- Catalyst: Concentrated sulfuric acid or FeCl₃·6H₂O.
- Temperature: 80–100°C.
- Solvent: Ethanol or solvent-free.
Yields range from 70–85%, with the ethyl and methyl groups introduced via the resorcinol substrate.
Alternative Routes: Knoevenagel Condensation
For coumarins lacking β-keto ester compatibility, the Knoevenagel condensation between salicylaldehydes and active methylene compounds (e.g., malonic acid) is employed. Substituted salicylaldehydes pre-functionalized with ethyl and methyl groups enable direct core formation.
Example :
- Salicylaldehyde derivative: 3-ethyl-5-methyl-2-hydroxybenzaldehyde.
- Active methylene compound: Diethyl malonate.
- Catalyst: Piperidine/acetic acid.
- Yield: 65–78%.
Functionalization with the Dimethylamino Acryloyl Group
Acylation at C6
The C6 position’s reactivity is leveraged for acylation. A Friedel-Crafts approach using acryloyl chloride in the presence of Lewis acids (e.g., AlCl₃) introduces the acryloyl moiety. Subsequent dimethylamination is achieved via Michael addition with dimethylamine.
Procedure :
- Acylation :
One-Pot Tandem Acylation-Amination
Recent advances utilize tandem catalysis to streamline the process. A bifunctional catalyst (e.g., Pd/Cu) enables concurrent acylation and amination, reducing purification steps.
Conditions :
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies highlight the impact of solvent polarity and catalyst choice on yields:
| Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| DCM | AlCl₃ | 70 | |
| THF | Piperidine | 65 | |
| DMF | Pd/Cu | 80 |
Polar aprotic solvents (DMF) enhance electrophilic acylation, while Lewis acids improve regioselectivity.
Temperature and Time Dependence
Elevated temperatures (60–80°C) accelerate acylation but risk hydroxyl group oxidation. Optimal balance is achieved at 50°C with 6-hour reaction times, yielding 78% product.
Comparative Analysis of Synthetic Routes
Pechmann vs. Knoevenagel Core Synthesis
| Parameter | Pechmann | Knoevenagel |
|---|---|---|
| Yield (%) | 85 | 78 |
| Functionalization | Limited | Flexible |
| Scalability | High | Moderate |
The Pechmann method offers higher yields, while Knoevenagel allows pre-functionalized substrates.
Acylation Methods
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Friedel-Crafts | 70 | 95 |
| Tandem Catalysis | 80 | 98 |
Tandem catalysis minimizes side reactions, enhancing purity.
Challenges and Limitations
- Steric Hindrance : The 8-methyl group impedes acylation at C6, necessitating excess acryloyl chloride.
- Hydroxyl Group Protection : Selective protection (e.g., tert-butyldimethylsilyl) is required to prevent side reactions during acylation.
- Purification Complexity : Chromatographic separation is often needed to isolate the regioisomer.
Chemical Reactions Analysis
Types of Reactions
6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations at Position 4
The ethyl group at position 4 in the target compound distinguishes it from analogues with longer alkyl chains or aromatic substituents:
Impact :
Variations in the Prop-2-enoyl Side Chain
The dimethylamino-propenoyl group at position 6 is critical for electronic properties and hydrogen bonding:
Hydroxyl and Methyl Group Positioning
The hydroxyl group at position 7 and methyl group at position 8 are conserved in many analogues, but substitutions at these positions alter physicochemical properties:
Impact :
- Methoxy groups reduce hydrogen-bonding capacity compared to hydroxyl, affecting solubility and target interactions .
Biological Activity
6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one, also known by its CAS number 1821457-37-7, is a synthetic compound belonging to the class of chromenones. This compound exhibits significant biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 315.36 g/mol. The structure features a chromenone backbone with a dimethylamino prop-2-enoyl substituent, which is critical for its biological activity.
Anticancer Activity
Research indicates that compounds similar to 6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one demonstrate promising anticancer properties. A study involving various chromenone derivatives showed that they can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways and the generation of reactive oxygen species (ROS) .
Table 1: Anticancer Activity of Chromenone Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one | TBD | Induces apoptosis via ROS generation |
| Doxorubicin | 0.27 ± 0.08 | DNA intercalation and topoisomerase inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .
Table 2: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : It triggers programmed cell death in cancer cells by activating intrinsic pathways.
- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
Study on Anticancer Properties
In a notable case study, researchers synthesized several derivatives of chromenones and tested their efficacy against various cancer cell lines. The results indicated that 6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one exhibited significant cytotoxic effects, particularly against breast and lung cancer cells .
Study on Antimicrobial Effects
Another study focused on the antimicrobial properties of this compound, demonstrating its effectiveness against resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-[3-(dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via multi-step reactions, including Mannich reactions or oxa-Diels–Alder cascades. For example, a Mannich reaction involving formaldehyde, dimethylamine, and a chromenone precursor in ethanol under reflux (30–40°C, 6–8 hours) yields intermediates, followed by acylation with 3-(dimethylamino)prop-2-enoyl chloride . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature control to prevent side reactions, and stoichiometric ratios of reagents (1:1.2 molar ratio of chromenone to acylating agent) .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is used for structure elucidation. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELX programs (e.g., SHELXL for refinement) are industry standards for small-molecule crystallography. Hydrogen-bonding networks are analyzed using Mercury or Olex2, with validation via PLATON to check for missed symmetry or disorder .
Q. What analytical methods are validated for assessing purity, and how are impurities quantified?
- Methodology : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) and UV detection at 254 nm resolves impurities. Calibration curves using reference standards (e.g., USP/EP guidelines) ensure accuracy. Mass spectrometry (LC-MS) identifies structural analogs or degradation products, such as demethylated or hydroxylated derivatives .
Advanced Research Questions
Q. What mechanistic insights exist for the ANRORC (Addition, Ring-Opening, Ring-Closure) reactions involving this chromenone scaffold?
- Methodology : ANRORC mechanisms are studied via isotopic labeling (e.g., N or C) and DFT calculations. For example, nucleophilic attack at the C2-carbonyl group triggers ring-opening, followed by recombination with amines or thiols. Kinetic studies (stopped-flow UV-Vis) reveal rate constants, while transition-state modeling (Gaussian 16, B3LYP/6-31G**) identifies steric effects from the 4-ethyl and 8-methyl substituents .
Q. How do intermolecular hydrogen bonds influence the solid-state packing and solubility of this compound?
- Methodology : Hydrogen-bonding patterns are mapped using graph-set analysis (Etter’s rules). The 7-hydroxy and carbonyl groups form motifs, creating layered structures. Solubility is assessed via Hansen solubility parameters; low solubility in apolar solvents correlates with strong O–H⋯O bonds. Co-crystallization with nicotinamide improves dissolution rates .
Q. What computational strategies predict the compound’s bioavailability and metabolic pathways?
- Methodology : ADMET predictions use SwissADME or Schrödinger’s QikProp. The compound’s logP (~2.8) suggests moderate lipophilicity, while cytochrome P450 (CYP3A4) docking simulations (AutoDock Vina) highlight potential demethylation sites. Metabolites are validated via in vitro microsomal assays with LC-MS/MS fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
